1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole
Overview
Description
1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing nitrogen atoms.
Preparation Methods
The synthesis of 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole typically involves the following steps:
Iodination: The addition of an iodine atom to the pyrazole ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopentyl-4-iodo-1H-pyrazole: Lacks the nitro group, resulting in different chemical properties and applications.
1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid:
The presence of the nitro group in this compound makes it unique and suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-3-nitropyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUIDFSWFHXQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265274 | |
Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354703-68-6 | |
Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354703-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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